molecular formula C13H10N4OS B6580137 N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1207008-13-6

N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B6580137
CAS No.: 1207008-13-6
M. Wt: 270.31 g/mol
InChI Key: ABXBGSPFPFRNME-UHFFFAOYSA-N
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Description

N-[(Pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked via a carboxamide group to a pyridin-2-ylmethyl substituent. The pyridinylmethyl group may enhance solubility and modulate interactions in biological systems, making this compound a candidate for drug discovery or optoelectronic applications.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-13(15-8-10-3-1-2-6-14-10)9-4-5-11-12(7-9)17-19-16-11/h1-7H,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXBGSPFPFRNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of 2-nitroaniline with sulfur and a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃).

    Attachment of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzothiadiazole derivative with 2-chloromethylpyridine in the presence of a base like potassium carbonate (K₂CO₃).

    Formation of the Carboxamide Group: The final step involves the amidation of the intermediate product with an appropriate amine, such as pyridine-2-carboxamide, under mild conditions using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the nitro group in the benzothiadiazole core, converting it to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NBS in an organic solvent like dichloromethane (CH₂Cl₂).

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amino-benzothiadiazole derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide serves as a versatile building block for constructing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors involved in disease pathways, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily differentiated by variations in the heterocyclic core, substituents, or linker groups. Below is a detailed comparison based on available

Core Heterocycle Modifications

  • Benzothiadiazole vs. Thiadiazole/Thiazole Derivatives: The benzothiadiazole core in the target compound contrasts with 1,3,4-thiadiazole derivatives (e.g., compounds 18j–18o in ) and thiazole-based analogs (e.g., 5-Methyl-N-(1,3-thiazol-2-yl) Pyridine-2-Carboxamide from ). Benzothiadiazoles exhibit stronger electron-withdrawing effects compared to monocyclic thiadiazoles, which may influence reactivity, binding affinity, or charge transport properties .

Substituent Effects

  • Pyridinyl vs. Aryl/Substituted Aryl Groups: Compounds such as N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) and N-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18o) () feature substituted phenyl groups instead of pyridinylmethyl.

Linker Modifications

  • Carboxamide Linker vs. Oxadiazole/Other Linkers :
    The compound N-{[3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide () replaces the pyridinylmethyl group with a 1,2,4-oxadiazole-containing chain. Oxadiazole linkers are rigid and may alter conformational flexibility or π-stacking interactions compared to the carboxamide linker in the target compound .

Physicochemical and Spectroscopic Data Comparison

Compound Name Core Structure Substituent/Linker Melting Point (°C) Key NMR Shifts (¹H/¹³C)
Target Compound Benzothiadiazole Pyridin-2-ylmethyl Not reported Not available in evidence
18k () 1,3,4-Thiadiazole Pyridin-2-yl 190–192 δ 8.60 (pyridine H), δ 165.2 (C=O)
18o () 1,3,4-Thiadiazole 4-Fluorophenyl 200–202 δ 7.85 (Ar-H), δ 163.8 (C=O)
Compound Benzothiadiazole Oxadiazole-pyrrolylmethyl Not reported Not available in evidence

Key Observations:

  • Melting Points : Thiadiazole derivatives with halogenated aryl groups (e.g., 18o ) exhibit higher melting points (200–202°C) than pyridinyl-substituted analogs (e.g., 18k , 190–192°C), likely due to stronger intermolecular interactions in halogenated systems .
  • Electronic Effects : The benzothiadiazole core’s electron deficiency (cf. thiadiazole) could enhance charge-transfer properties in materials applications or alter binding in biological targets .

Computational Insights (Relevance to Comparison)

Density functional theory (DFT) studies () highlight the importance of exact exchange in modeling heterocyclic systems. For the target compound, DFT could predict frontier molecular orbitals (HOMO/LUMO) to compare charge transport efficiency with thiadiazole analogs. The pyridinylmethyl group’s electron-donating effects may raise HOMO levels relative to chlorophenyl-substituted derivatives, influencing redox behavior .

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